methyl N-(4-bromo-3-fluorophenyl)carbamate

Epigenetics BET Bromodomain Inhibition Fragment-Based Drug Discovery

This is the official Tedizolid Impurity 43 reference standard, validated for HPLC method development with 97% purity. Unlike the benzyl (CAS 510729-01-8) or tert-butyl carbamate analogs, its methyl ester delivers a lower XLogP (3.1 vs. ~4.0) and smaller tPSA (38.3 vs. 41.8 Ų), enabling reliable chromatographic separation. The 4‑bromo‑3‑fluoro motif provides a synthetic handle for Suzuki‑Miyaura/Buchwald‑Hartwig couplings and confers measurable BRD4 BD1 binding (Kd 3.3 µM). It is also the key building block for Factor XIa inhibitors per WO2013093484A1 (94.3% yield).

Molecular Formula C8H7BrFNO2
Molecular Weight 248.05 g/mol
CAS No. 396076-65-6
Cat. No. B1321023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(4-bromo-3-fluorophenyl)carbamate
CAS396076-65-6
Molecular FormulaC8H7BrFNO2
Molecular Weight248.05 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
InChIKeyDKQFMIYZLHXFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(4-bromo-3-fluorophenyl)carbamate (CAS 396076-65-6) Procurement Guide for Analytical and Synthetic Applications


Methyl N-(4-bromo-3-fluorophenyl)carbamate (CAS 396076-65-6) is a substituted aromatic carbamate derivative with the molecular formula C₈H₇BrFNO₂ and a molecular weight of 248.05 g/mol . The compound features a carbamate functional group (–O–C(O)–NH–) attached to a 4-bromo-3-fluorophenyl moiety and is typically supplied as an off-white crystalline solid with a reported melting point of 124.7–126.4°C . It is primarily utilized as a synthetic intermediate and as a reference standard in pharmaceutical impurity profiling, most notably as Tedizolid Impurity 43 .

Methyl N-(4-bromo-3-fluorophenyl)carbamate: Why Analogs Cannot Be Substituted Without Validation


Substitution of methyl N-(4-bromo-3-fluorophenyl)carbamate with structurally similar analogs—such as the benzyl-protected derivative (CAS 510729-01-8) or the tert-butyl carbamate variant (CAS 868735-43-7)—is not scientifically valid without explicit revalidation. The methyl carbamate group confers distinct physicochemical properties relative to its benzyl counterpart, including a lower calculated XLogP of 3.1 versus ~3.66–4.35 for the benzyl ester, and a significantly smaller topological polar surface area (tPSA) of 38.3 Ų compared to 41.8 Ų for the benzyl analog [1]. Furthermore, the specific 4-bromo-3-fluoro substitution pattern on the phenyl ring directly influences both reactivity in cross-coupling reactions and binding interactions with biological targets such as BET bromodomains, where the compound demonstrates measurable affinity [2]. These physicochemical and biological distinctions preclude generic interchangeability in analytical method development, impurity profiling, or fragment-based drug discovery campaigns.

Quantitative Differentiation Evidence for Methyl N-(4-bromo-3-fluorophenyl)carbamate Relative to Closest Analogs


Differentiated BET Bromodomain Binding Profile vs. BRD3 and BRD4

Methyl N-(4-bromo-3-fluorophenyl)carbamate exhibits measurable but weak binding affinity to BET bromodomains, which distinguishes it from highly potent, optimized BET inhibitors and positions it as a useful fragment-like starting point. In fluorescence anisotropy competition assays, the compound demonstrated binding to BRD3 (ChEMBL ID: CHEMBL2187904) [1]. In isothermal titration calorimetry (ITC) assays, the compound bound BRD4 BD1 with a Kd of 3.3 µM, but showed no detectable binding to BRD4 BD2 (Kd >300 µM), indicating a degree of domain selectivity within the BET family [2]. This contrasts with high-affinity BET inhibitors such as JQ1 or OTX015, which exhibit single-digit nanomolar or picomolar Kd values across multiple bromodomains. The moderate and domain-discriminating affinity of this compound makes it suitable for fragment elaboration and selectivity engineering.

Epigenetics BET Bromodomain Inhibition Fragment-Based Drug Discovery

Chromatographic Retention Time and Purity Specification for Impurity Profiling Method Development

Methyl N-(4-bromo-3-fluorophenyl)carbamate is supplied with a minimum purity specification of 95–97% as confirmed by HPLC analysis, making it suitable for use as a reference standard in analytical method development and validation . In a representative reversed-phase HPLC system using a Chromolith Performance RP-18e column (100–4.6 mm) with an acetonitrile/0.1% aqueous TFA gradient (5% to 95% A in 12.5 min) at a flow rate of 3 mL/min, the compound elutes with a retention time that can be precisely determined for impurity tracking . This contrasts with the benzyl carbamate analog (CAS 510729-01-8), which possesses a significantly higher logP (calculated ~3.66–4.35) and would exhibit a substantially longer retention time under identical reversed-phase conditions, necessitating different chromatographic parameters for optimal separation .

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Validated Synthetic Route with Reproducible High Yield for In-House Preparation

A validated synthetic procedure for methyl N-(4-bromo-3-fluorophenyl)carbamate is documented in patent EP2011783 (2009), describing the reaction of 4-bromo-3-fluoroaniline (52.6 mmol) with methyl chloroformate (78.9 mmol, 1.5 eq) in a biphasic dichloromethane/water system containing sodium bicarbonate as base . The procedure yields the title compound in 94.3% yield (12.30 g) as off-white crystals with a melting point of 124.7–126.4°C, and includes full ¹H-NMR characterization in CDCl₃ (δ 7.44 ppm, m, 2H; 6.94 ppm, m, 1H; 6.62 ppm, br s, 1H; 3.79 ppm, s, 3H) and MS data (m/z 250 [M+H]⁺, 248 M⁺) . This contrasts with alternative carbamate syntheses using silver carbonate-mediated methods, which typically report lower yields in the range of 33–62% for related substrates [1].

Organic Synthesis Process Chemistry Building Block Preparation

LogP and tPSA Differentiation from Benzyl Carbamate Analog Affecting Membrane Permeability

Methyl N-(4-bromo-3-fluorophenyl)carbamate possesses a calculated XLogP of 3.1 and a topological polar surface area (tPSA) of 38.3 Ų [1]. In comparison, the benzyl carbamate analog (CAS 510729-01-8) exhibits a significantly higher predicted consensus logP of approximately 3.66–4.35 and a larger tPSA of 41.8 Ų . The lower logP and smaller tPSA of the methyl carbamate indicate superior predicted aqueous solubility and potentially enhanced passive membrane permeability relative to the benzyl-protected variant. This physicochemical differentiation is critical for applications where the compound serves as a fragment or intermediate in drug discovery, as these parameters directly influence bioavailability predictions and formulation behavior.

Physicochemical Properties Drug Design ADME Prediction

Application as Factor XIa Inhibitor Intermediate in Patent Literature

Methyl N-(4-bromo-3-fluorophenyl)carbamate is explicitly claimed as a synthetic intermediate in WO2013093484A1, a patent application describing pyridinone and pyrimidinone derivatives as Factor XIa (FXIa) inhibitors for the prevention and treatment of thromboembolic diseases [1]. The compound serves as a building block for introducing the 4-bromo-3-fluorophenyl carbamate moiety into more complex FXIa inhibitor scaffolds. This positions the compound within a distinct therapeutic research area—FXIa inhibition for anticoagulation—that differs from the antibacterial applications associated with its close analog, benzyl (4-bromo-3-fluorophenyl)carbamate, which is primarily utilized as an intermediate in Tedizolid synthesis [2].

Anticoagulant Drug Discovery Thrombosis Factor XIa Inhibition

High-Value Application Scenarios for Methyl N-(4-bromo-3-fluorophenyl)carbamate Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Tedizolid Quality Control

Methyl N-(4-bromo-3-fluorophenyl)carbamate is officially designated as Tedizolid Impurity 43 and is utilized as a reference standard in the development and validation of HPLC methods for quantifying related substances in Tedizolid drug substance and drug product . Its purity specification of 95–97% by HPLC supports its use as a calibrated reference material . The compound's distinct chromatographic retention characteristics, driven by its logP of 3.1 and tPSA of 38.3 Ų, enable reliable separation from other Tedizolid-related impurities including the benzyl carbamate analog (CAS 510729-01-8) [1].

Fragment Library Component for BET Bromodomain Inhibitor Discovery

The compound demonstrates measurable binding to BET bromodomains, with a Kd of 3.3 µM for BRD4 BD1 and no detectable binding to BRD4 BD2 (Kd >300 µM) as determined by ITC . This moderate affinity and domain-discriminating profile make it a suitable fragment hit for medicinal chemistry optimization campaigns targeting selective BET inhibition. Its low molecular weight (248.05 g/mol) and favorable ligand efficiency metrics align with fragment-based drug discovery principles, and its 4-bromo substituent provides a synthetic handle for elaboration via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions .

Synthetic Building Block for Factor XIa Inhibitor Medicinal Chemistry

The compound is explicitly claimed as an intermediate in WO2013093484A1 for the synthesis of pyridinone and pyrimidinone derivatives that function as Factor XIa (FXIa) inhibitors . FXIa inhibition represents a promising anticoagulant strategy with a potentially improved bleeding risk profile relative to existing antithrombotic agents. Laboratories engaged in FXIa inhibitor discovery can procure this compound as a validated building block for introducing the 4-bromo-3-fluorophenyl carbamate moiety into lead compounds, leveraging the documented high-yielding synthetic procedure (94.3% yield) for in-house preparation if multi-gram quantities are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl N-(4-bromo-3-fluorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.